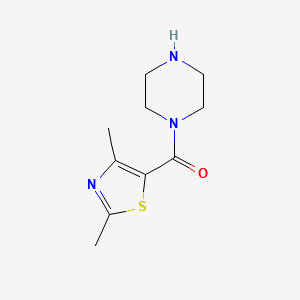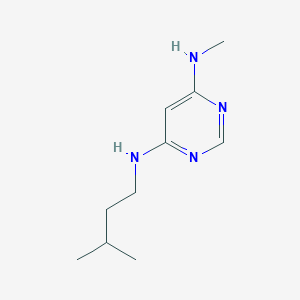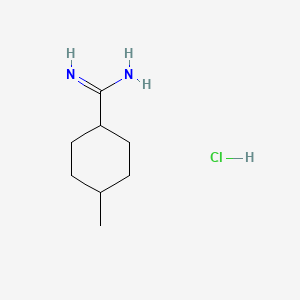
4-Methylcyclohexane-1-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexane-1-carboximidamide hydrochloride (MCHH) is a synthetic, water-soluble compound that has been used for a variety of scientific and medical purposes. It is a derivative of cyclohexanecarboximidamide, which is an important intermediate in the synthesis of a variety of pharmaceuticals. MCHH is often used as a reagent in laboratory experiments, and it has been studied for its potential use in drug delivery and drug targeting.
Scientific Research Applications
Toxicity Assessment
Hydrogen Storage and Delivery
Another area of application involves the study of organic compounds as hydrogen carriers, with a focus on cycloalkanes. The evaluation of methylcyclohexane points to its suitability for hydrogen storage and delivery purposes, highlighting its potential within the cycloalkanes class. This research underlines the importance of optimizing catalyst development and reactor design for efficient and selective dehydrogenation of organic carriers (Bourane et al., 2016).
Postharvest Fruit Quality
In the context of postharvest fruit quality, the ethylene-action inhibitor 1-Methylcyclopropene (1-MCP) has been extensively studied. Although primarily associated with climacteric fruits where ethylene significantly influences ripening, the application of 1-MCP has shown effects on non-climacteric fruits as well. It inhibits senescence processes, physiological disorders, and color changes, which could have implications for the handling and storage of fruits possibly treated with related compounds (Li et al., 2016).
Environmental Monitoring
Furthermore, the environmental monitoring of organic pollutants, including those structurally related to 4-Methylcyclohexane-1-carboximidamide hydrochloride, emphasizes the importance of assessing the chemical status of surface water. This encompasses a broader context of ensuring the safety and quality of water resources, addressing the contamination challenges posed by widespread use of industrial chemicals and their derivatives (Sousa et al., 2018).
Properties
IUPAC Name |
4-methylcyclohexane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h6-7H,2-5H2,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQXPKGJVRCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
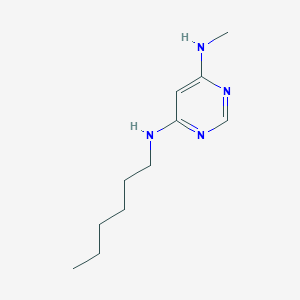
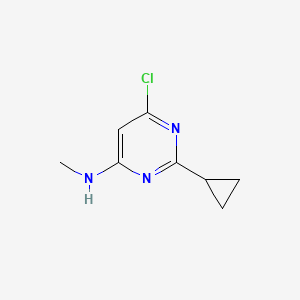



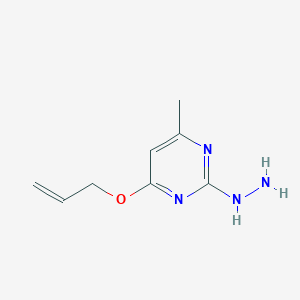


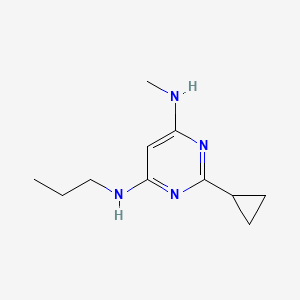
![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)
![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)
